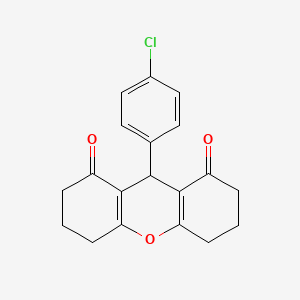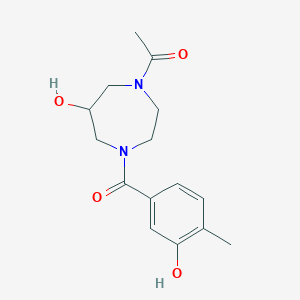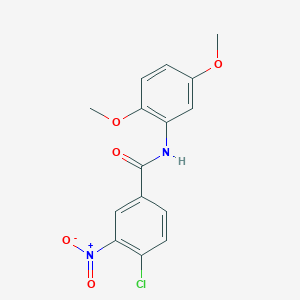
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C19H17ClO3 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0866221 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Properties
Green Synthesis Approaches : Research indicates efficient and environmentally friendly synthesis methods for xanthene derivatives, which are similar in structure to the specified compound. For instance, a green synthesis method using functionalized ionic liquids as a catalyst and reaction medium was developed for 9-aryl-xanthene-1,8-dione derivatives (Jing-jun Ma et al., 2007). This method is noteworthy for its eco-friendliness and efficiency.
Structural and Spectroscopic Analysis : Structural and spectroscopic studies have been performed on hexahydroacridine-1,8-dione derivatives, which share structural similarities with the specified compound. Such analyses help in understanding the chemical properties and potential applications of these compounds (Ratnesh Kumar et al., 2020).
Pharmacological Potential
Antimicrobial Properties : Research has shown that derivatives of xanthene-1,8-dione possess significant antimicrobial properties. For example, a study synthesized novel xanthene-1,8-dione derivatives and tested their antibacterial and antifungal activities, finding them effective against various bacterial and fungal strains (Kishore Kumar Angajala et al., 2017).
Anticancer Activity : Certain derivatives of xanthene-1,8-dione have been evaluated for their potential as anticancer agents. A study involving the synthesis of these derivatives using molecular iodine as a catalyst found that some compounds showed promising anti-proliferative properties against cancer cell lines (Naveen Mulakayala et al., 2012).
Antioxidant and Antiproliferative Activities : Research on xanthene-1,8-dione derivatives has also identified their potential antioxidant and antiproliferative activities. A study synthesizing such derivatives found them to have significant antimicrobial, antioxidant, and antiproliferative effects, highlighting their potential in pharmaceutical applications (S. Zukić et al., 2018).
Molecular Interactions and Properties
- Intermolecular Interactions Analysis : The study of intermolecular interactions in xanthenedione derivatives,which are chemically related to the specified compound, helps in understanding their conformational geometry and biological activity. For example, a series of substituted xanthenediones were crystallized and their intermolecular interactions were analyzed via Hirshfeld analysis, revealing insights into the molecular structure and potential reactivity of these compounds (G. Purushothaman & V. Thiruvenkatam, 2018).
- Crystal Structure Analysis : The crystal structures of xanthene-1,8-dione derivatives have been studied, providing valuable information about their molecular conformation. Such research aids in understanding the physical and chemical properties of these compounds, which could be applicable to the compound (D. Shi et al., 2007).
Applications in Synthesis and Material Science
Synthetic Applications : Xanthene-1,8-dione derivatives, which are structurally related to the specified compound, have been used in various synthetic applications. For instance, their synthesis and antimicrobial properties have been explored, highlighting their potential use in the development of new materials or pharmaceutical compounds (M. Rahimifard et al., 2016).
Photophysical Properties : The photophysical properties of xanthene-1,8-dione derivatives have been studied, suggesting potential applications in materials science. This research provides insights into the optical behaviors of these compounds, which could be relevant to the compound (G. Verma et al., 2011).
特性
IUPAC Name |
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQWIYMKVLJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B5502003.png)
![(2-CHLOROPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5502015.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

methanone](/img/structure/B5502034.png)
![3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)
